An In-depth Technical Guide to 2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole
An In-depth Technical Guide to 2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole
Abstract The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active agents.[1] Its partially saturated analog, the tetrahydrobenzimidazole core, retains significant biological potential while offering altered physicochemical properties. This technical guide provides a comprehensive overview of 2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole, a specific derivative of this class. We will detail its chemical structure, propose a robust and logical synthesis protocol grounded in established chemical principles, provide predicted spectroscopic data for characterization, and explore its potential pharmacological applications based on authoritative research into related compounds. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this promising molecular scaffold.
Molecular Structure and Physicochemical Properties
Core Scaffold Analysis
The chemical structure of 2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole is a bicyclic heterocycle. It consists of an imidazole ring fused to a cyclohexane ring, differing from its aromatic counterpart, benzimidazole, where the fusion is with a benzene ring.[2] This saturation in the six-membered ring imparts greater conformational flexibility and three-dimensionality, which can significantly influence its binding affinity to biological targets.
Key Substituents and Their Influence
The defining feature of this molecule is the tert-butyl group at the C2 position of the imidazole ring. This bulky, lipophilic group serves several critical functions:
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Steric Shielding: It can protect the imidazole ring from metabolic degradation, potentially increasing the compound's in vivo half-life.
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Lipophilicity: It significantly increases the molecule's non-polarity, which can enhance its ability to cross cellular membranes.
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Target Binding: The specific size and shape of the tert-butyl group can be crucial for fitting into hydrophobic pockets of target proteins, thereby dictating binding specificity and potency.
Chemical Structure Diagram
Caption: Chemical structure of 2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole.
Physicochemical Data Summary
While direct experimental data for this specific molecule is not widely published, key properties can be calculated or inferred from structurally similar compounds.
| Property | Value | Data Source / Method |
| Molecular Formula | C₁₁H₂₀N₂ | Calculated |
| Molecular Weight | 180.29 g/mol | Calculated |
| Melting Point | Not Experimentally Determined | N/A |
| Boiling Point | Not Experimentally Determined | N/A |
| Solubility | Predicted to have low solubility in water and good solubility in organic solvents (e.g., DMSO, Methanol, Chloroform). | Analogy to similar benzimidazoles[3] |
| LogP | Not Experimentally Determined | N/A |
| pKa (most basic) | Not Experimentally Determined | N/A |
Synthesis and Mechanistic Rationale
The synthesis of 2-substituted benzimidazoles and their analogs is a well-established field in organic chemistry. The most common and reliable method involves the acid-catalyzed condensation and subsequent cyclization of a 1,2-diamine with a carboxylic acid or its equivalent.[4]
Retrosynthetic Analysis
A logical retrosynthetic approach for the target molecule involves a disconnection at the two C-N bonds within the imidazole ring. This reveals the two primary precursors: 1,2-diaminocyclohexane and pivalic acid (or its more reactive derivative, pivalaldehyde). This condensation is a classic example of the Phillips-Ladenburg benzimidazole synthesis adapted for a tetrahydro-analog.
Proposed Synthetic Pathway
The synthesis proceeds via a two-step, one-pot reaction. First, one of the amino groups of 1,2-diaminocyclohexane attacks the carbonyl carbon of pivalic acid, forming an amide intermediate after the loss of water. Second, an intramolecular cyclization occurs where the remaining amino group attacks the amide carbonyl, followed by another dehydration step to form the final imidazole ring. Polyphosphoric acid (PPA) is an ideal reagent for this process as it serves as both the acidic catalyst and a powerful dehydrating agent to drive the equilibrium towards the product.[5]
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for synthesizing similar 2-substituted benzimidazoles.[5]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1,2-diaminocyclohexane (1.0 eq) and pivalic acid (1.1 eq).
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Acid-Catalyzed Cyclization: Under a fume hood, carefully and slowly add polyphosphoric acid (PPA) (approx. 10 times the weight of the diamine). The addition is exothermic and will create a thick, stirrable paste.
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Reaction: Heat the mixture to 110-120°C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully and in portions, pour the viscous mixture into a beaker containing crushed ice and water, with vigorous stirring.
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Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH reaches ~8. This step should be done cautiously due to CO₂ evolution. The crude product may precipitate as a solid.
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Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[5]
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Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent.[5]
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Solvent Removal & Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the pure 2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR is expected to show characteristic signals for the aliphatic protons of the tert-butyl and tetrahydrogenated rings, along with a distinct downfield signal for the N-H proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~11.5 - 12.5 | Singlet (broad) | 1H | N-H (imidazole) |
| ~2.6 - 2.8 | Multiplet | 4H | -CH₂- (positions 4 & 7) |
| ~1.8 - 2.0 | Multiplet | 4H | -CH₂- (positions 5 & 6) |
| ~1.45 | Singlet | 9H | -C(CH₃)₃ |
¹³C NMR Spectroscopy
The carbon NMR will provide a clear fingerprint of the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C2 (imidazole, attached to tert-butyl) |
| ~115 - 120 | C3a, C7a (bridgehead carbons) |
| ~32 - 34 | C (CH₃)₃ (quaternary carbon) |
| ~29 - 31 | C(C H₃)₃ (methyl carbons) |
| ~25 - 28 | C4, C7 (cyclohexane) |
| ~22 - 24 | C5, C6 (cyclohexane) |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 - 3100 (broad) | N-H Stretch | Imidazole N-H |
| ~2950 - 2850 | C-H Stretch | Aliphatic (tert-butyl and cyclohexane) |
| ~1620 - 1600 | C=N Stretch | Imidazole C=N |
| ~1470 - 1450 | C-H Bend | Aliphatic |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
| Predicted m/z | Interpretation |
| 180 | [M]⁺ (Molecular Ion) |
| 165 | [M - CH₃]⁺ (Loss of a methyl group) |
| 123 | [M - C(CH₃)₃]⁺ (Loss of the tert-butyl group) |
Potential Pharmacological Applications and Mechanisms of Action
The benzimidazole scaffold is associated with an exceptionally broad range of biological activities, including anthelmintic, antiulcer, antimicrobial, and anticancer effects.[1][8][9] Derivatives of the tetrahydrobenzimidazole core are also gaining significant attention as potent therapeutic agents.[10]
Putative Anticancer Activity
Recent groundbreaking research has identified a tetrahydrobenzimidazole derivative, TMQ0153, as a potent agent against Acute Myeloid Leukemia (AML).[10][11] This compound was found to target the mitochondrial protein OPA1, disrupting mitochondrial dynamics and metabolism. This leads to an increase in reactive oxygen species (ROS), inhibition of oxidative phosphorylation, and ultimately, caspase-dependent apoptosis in cancer cells.[10][11] Given the structural similarity, it is plausible that 2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole could be investigated for similar mechanisms of action.
Other benzimidazole derivatives are known to function as potent anticancer agents by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[4][12] The bulky tert-butyl group could potentially enhance binding to the colchicine-binding site on β-tubulin, making this another viable hypothesis to explore.[12]
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